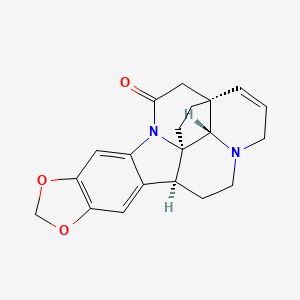

Schizozygine

Descripción

Propiedades

Fórmula molecular |

C20H20N2O3 |

|---|---|

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |

InChI |

InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1 |

Clave InChI |

DTBOGXTYLFTPCH-XCXWGBRNSA-N |

SMILES |

C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |

SMILES isomérico |

C1CN2CC=C[C@@]34[C@H]2[C@]5([C@@H]1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |

SMILES canónico |

C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |

Sinónimos |

schizozygine |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Schizozygane Alkaloids in Schizozygia caffaeoides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of schizozygane alkaloids in Schizozygia caffaeoides. In the absence of direct research on this specific pathway, this document synthesizes current knowledge of monoterpenoid indole alkaloid (MIA) biosynthesis to propose a logical enzymatic sequence leading to the characteristic schizozygane scaffold. Furthermore, it offers detailed experimental protocols for researchers to validate this hypothetical pathway, identify the involved enzymes, and quantify key metabolites. This guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and drug discovery.

Introduction: The Enigmatic Schizozygane Alkaloids

Schizozygia caffaeoides is a plant known to produce a unique class of monoterpenoid indole alkaloids (MIAs) characterized by the schizozygane skeleton. These compounds have garnered interest for their complex chemical structures and potential pharmacological activities. However, to date, the biosynthetic pathway responsible for their formation within the plant remains unelucidated. Understanding this pathway is crucial for enabling biotechnological production of these valuable compounds and for the discovery of novel enzymes with potential applications in biocatalysis. This guide proposes a putative biosynthetic pathway based on the well-established biosynthesis of related MIAs and outlines a comprehensive research strategy to unravel this intricate biochemical puzzle.

Proposed Biosynthetic Pathway of Schizozygane Alkaloids

The biosynthesis of schizozygane alkaloids is hypothesized to originate from the central MIA precursor, strictosidine.[1] This glucoalkaloid is formed through the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase.[1] From strictosidine, the pathway is proposed to proceed through several key stages, likely branching from the pathway of the structurally related Aspidosperma alkaloids.

2.1. Early Stages: Formation of the Core Indole Alkaloid Skeleton

The initial steps of the pathway are shared with a vast number of MIAs and are well-characterized:

-

Formation of Tryptamine: The amino acid tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Formation of Secologanin: The iridoid pathway, originating from the methylerythritol phosphate (MEP) pathway, produces secologanin.

-

Synthesis of Strictosidine: Strictosidine synthase (STR) catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor to MIAs.[1]

-

Deglycosylation: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone, which serves as a branch point for various alkaloid classes.

2.2. Mid-Stages: Branching towards the Aspidosperma Scaffold

Following deglycosylation, a series of complex rearrangements and enzymatic transformations lead to the formation of the Aspidosperma alkaloid skeleton. While the exact intermediates and enzymes in Schizozygia caffaeoides are unknown, the pathway likely mirrors that elucidated in other plants, such as Catharanthus roseus. Key proposed steps include the formation of preakuammicine and subsequently tabersonine, a representative Aspidosperma alkaloid.

2.3. Late Stages: The Putative Rearrangement to the Schizozygane Scaffold

The defining step in the biosynthesis of schizozygane alkaloids is the skeletal rearrangement from an Aspidosperma-type precursor. We hypothesize that an enzyme, likely a cytochrome P450 monooxygenase or a dehydrogenase, catalyzes an oxidative rearrangement of a late-stage Aspidosperma intermediate. This proposed transformation would involve bond cleavage and formation to yield the characteristic bridged ring system of the schizozygane core. The specific substrate and the nature of this rearrangement are key areas for future research.

References

Predicted Mechanism of Action for Schizozygine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizozygine, a complex monoterpene indole alkaloid, has recently emerged as a molecule of interest in oncology research. Preliminary in vitro studies have demonstrated its cytotoxic activity against human breast cancer cells, suggesting a potential therapeutic application. However, the precise mechanism of action remains largely uncharacterized. This technical guide synthesizes the currently available data on this compound's biological activity, outlines plausible mechanistic pathways based on the known pharmacology of related alkaloids, and proposes experimental workflows to further elucidate its molecular targets and signaling cascades.

Introduction

This compound is a structurally intricate natural product isolated from the plant Schizozygia coffaeoides. The complex polycyclic architecture of this compound has presented a significant challenge for total synthesis, a feat that has only recently been accomplished. While much of the scientific literature has focused on the synthetic aspects of this compound and its congeners, emerging evidence points towards its potential as an anticancer agent. This document aims to provide a comprehensive overview of the predicted mechanism of action of this compound, drawing upon the limited existing data and the broader understanding of alkaloid pharmacology to guide future research and drug development efforts.

Known Biological Activity

To date, the primary reported biological activity of this compound is its in vitro cytotoxicity against the MCF-7 human breast cancer cell line.

Quantitative Data

The following table summarizes the known quantitative data for this compound's anticancer activity.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity Assay | IC₅₀ | 9.1 µM | [1] |

Table 1: In Vitro Anticancer Activity of this compound

This initial finding establishes a baseline for this compound's potency and selectivity, highlighting the need for further investigation against a broader panel of cancer cell lines and normal cell lines to determine its therapeutic index.

Predicted Mechanism of Action

While the exact molecular targets of this compound are yet to be identified, the known mechanisms of other anticancer alkaloids provide a framework for predicting its potential modes of action. Structurally related indole alkaloids often exert their cytotoxic effects through the induction of apoptosis and/or cell cycle arrest.

Induction of Apoptosis

A plausible mechanism for this compound-induced cytotoxicity is the activation of programmed cell death, or apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3).

-

Extrinsic Pathway: Alternatively, this compound could upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) on the cancer cell surface, leading to the activation of Caspase-8 and subsequent executioner caspases.

The diagram below illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

Caption: Predicted apoptotic signaling pathways for this compound.

Cell Cycle Arrest

Another potential mechanism is the disruption of the cell cycle, leading to a halt in cell proliferation. This compound could interfere with the function of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) or checkpoint proteins. This would likely result in cell cycle arrest at the G1/S or G2/M transitions.

The logical relationship for investigating this compound-induced cell cycle arrest is depicted in the following diagram.

Caption: Logical workflow for investigating cell cycle arrest by this compound.

Proposed Experimental Protocols

To validate the predicted mechanisms of action, a series of in vitro experiments are recommended.

Cell Viability and Cytotoxicity Assays

-

Objective: To confirm the cytotoxic effects of this compound across a panel of cancer cell lines and to determine its IC₅₀ values.

-

Methodology:

-

Cell Culture: Culture various cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549) and a non-cancerous control cell line (e.g., MCF-10A, HEK293) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue™ to quantify cell viability.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.

-

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis in sensitive cancer cell lines.

-

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: Treat cells with this compound at its IC₅₀ concentration for various time points. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases (Caspase-3, -8, -9) in cell lysates following this compound treatment.

-

Western Blot Analysis: Probe for the cleavage of PARP (poly (ADP-ribose) polymerase) and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, Mcl-1).

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

Cell Synchronization: Synchronize cells at a specific phase of the cell cycle (e.g., using serum starvation for G0/G1 arrest).

-

Treatment and Staining: Release cells from synchronization and treat with this compound. At different time points, harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., CDK2, CDK4, Cyclin D1, Cyclin E, p21, p27).

-

The following diagram outlines a comprehensive experimental workflow for elucidating this compound's mechanism of action.

References

Unveiling the Therapeutic Promise: Potential Pharmacological Targets of Schizozygine Derivatives

For Immediate Release

[City, State] – November 20, 2025 – A comprehensive technical guide released today sheds light on the potential pharmacological targets of schizozygine derivatives, a class of complex indole alkaloids with promising therapeutic applications, particularly in oncology. This whitepaper provides an in-depth analysis for researchers, scientists, and drug development professionals, consolidating current knowledge and outlining future directions for harnessing the therapeutic potential of these natural compounds and their synthetic analogs.

This compound and its derivatives, isolated from plants of the Schizozygia genus, have garnered significant interest in the scientific community for their intricate molecular architecture and emerging biological activities. While research has heavily focused on the total synthesis of these complex molecules, this guide pivots to their pharmacological implications, presenting a consolidated view of their potential as drug candidates.

Anticancer Activity: A Primary Focus

A key finding highlighted in this report is the demonstrated in vitro anticancer activity of several schizozygane alkaloids. Specifically, schizogaline, schizogamine, and the parent compound this compound have exhibited cytotoxic effects against the human breast cancer cell line, MCF-7.[1] This discovery positions these compounds as promising leads for the development of novel chemotherapeutic agents.

Quantitative Cytotoxicity Data

To facilitate comparative analysis, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values of these this compound derivatives against the MCF-7 cell line.

| Compound | Cell Line | IC50 (µM) |

| Schizogaline | MCF-7 | 2.9 |

| Schizogamine | MCF-7 | 7.9 |

| This compound | MCF-7 | 9.1 |

Table 1: In vitro cytotoxicity of this compound derivatives against the MCF-7 human breast cancer cell line.[1]

Experimental Protocols: A Guide for Further Research

To ensure the reproducibility and extension of these findings, this whitepaper provides a detailed, plausible methodology for assessing the in vitro cytotoxicity of this compound derivatives, based on standard laboratory practices.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line, such as MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

- MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (DMSO).

- Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

- The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

3. Incubation:

- The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Assay:

- Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

- The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.

- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Future Directions

While the precise molecular mechanisms of this compound derivatives are still under investigation, their cytotoxic activity against cancer cells suggests potential interference with key cellular processes. The logical workflow for investigating these mechanisms is outlined below.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Key areas of investigation include their potential to induce apoptosis, cause cell cycle arrest, or inhibit critical kinases involved in cancer cell proliferation and survival. Advanced techniques such as proteomics, transcriptomics, and molecular docking studies will be instrumental in pinpointing the direct protein interactions of this compound derivatives.

The development of synthetic analogs will also be crucial. By modifying the core structure of this compound, it may be possible to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties, thereby paving the way for the development of a new generation of targeted cancer therapies.

This technical guide serves as a foundational resource for the scientific community, aiming to catalyze further research into the pharmacological potential of this compound derivatives and accelerate their translation from promising natural products to clinically effective therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structural elucidation of recently discovered Schizozygine-related alkaloids. As the quest for novel therapeutic agents continues, the intricate molecular architectures of natural products like the this compound alkaloids offer a promising frontier for drug discovery. This document details the isolation and characterization of three novel compounds: 3-oxo-14α,15α-epoxythis compound , isolated from Schizozygia coffaeoides, and 14′-hydroxycriophylline and 14′-O-sulfocriophylline , both sourced from Callichilia inaequalis.

This guide presents a comprehensive overview of the experimental protocols employed in the structural determination of these compounds, alongside a systematic presentation of all quantitative data in tabular format for ease of comparison. Furthermore, mandatory visualizations of experimental workflows and a proposed signaling pathway for the antiplasmodial activity of this compound-related alkaloids are provided using Graphviz, adhering to strict formatting guidelines.

Newly Identified this compound-Related Compounds: A Snapshot

Recent phytochemical investigations have led to the discovery of three novel alkaloids with the characteristic this compound scaffold. These compounds exhibit unique structural modifications, highlighting the biosynthetic versatility of their plant sources.

-

3-oxo-14α,15α-epoxythis compound : A new schizozygane indoline alkaloid isolated from the stem bark of Schizozygia coffaeoides. Its discovery contributes to the growing family of oxidized this compound derivatives.

-

14′-hydroxycriophylline and 14′-O-sulfocriophylline : Two novel criophylline-related dimeric monoterpene indole alkaloids isolated from the stems of Callichilia inaequalis. Notably, 14′-O-sulfocriophylline represents the first sulfated monoterpene indole alkaloid to be reported.

Quantitative Data Summary

The structural elucidation of these novel compounds was achieved through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for 3-oxo-14α,15α-epoxythis compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 55.1 | 3.95 (d, 10.5) |

| 3 | 173.5 | - |

| 5 | 52.8 | 2.85 (m), 2.75 (m) |

| 6 | 21.9 | 1.95 (m), 1.85 (m) |

| 7 | 59.8 | - |

| 8 | 134.5 | - |

| 9 | 123.5 | 7.20 (d, 7.5) |

| 10 | 122.1 | 7.10 (t, 7.5) |

| 11 | 128.9 | 7.30 (t, 7.5) |

| 12 | 109.8 | 6.80 (d, 7.5) |

| 13 | 149.5 | - |

| 14 | 60.2 | 3.80 (s) |

| 15 | 61.5 | 3.75 (s) |

| 16 | 48.2 | 2.50 (m) |

| 17 | 30.1 | 1.80 (m), 1.70 (m) |

| 18 | 25.9 | 1.20 (t, 7.0) |

| 19 | 12.8 | 0.85 (t, 7.0) |

| 20 | 65.4 | - |

| 21 | 50.1 | 3.10 (q, 7.0) |

| N-CO | 169.8 | - |

| N-CH₃ | 35.4 | 2.90 (s) |

Table 2: ¹H NMR Data for 14′-hydroxycriophylline in CDCl₃

| Position | δH (ppm, J in Hz) |

| 3 | 3.85 (m) |

| 5 | 3.10 (m), 2.95 (m) |

| 6 | 2.20 (m), 2.10 (m) |

| 9 | 7.50 (d, 8.0) |

| 10 | 7.15 (t, 8.0) |

| 11 | 7.35 (t, 8.0) |

| 12 | 7.05 (d, 8.0) |

| 14 | 4.10 (s) |

| 15 | 5.90 (s) |

| 17 | 1.15 (d, 6.5) |

| 18 | 0.75 (t, 7.5) |

| 21 | 3.40 (q, 7.5) |

| 3′ | 3.80 (m) |

| 5′ | 3.05 (m), 2.90 (m) |

| 6′ | 2.15 (m), 2.05 (m) |

| 9′ | 7.45 (d, 8.0) |

| 10′ | 7.10 (t, 8.0) |

| 11′ | 7.30 (t, 8.0) |

| 12′ | 7.00 (d, 8.0) |

| 14′ | 4.20 (s) |

| 15′ | 5.85 (s) |

| 17′ | 1.10 (d, 6.5) |

| 18′ | 0.70 (t, 7.5) |

| 21′ | 3.35 (q, 7.5) |

| N-H | 8.10 (s) |

| N′-H | 8.05 (s) |

| OH | 5.40 (br s) |

Table 3: ¹³C NMR Data for 14′-hydroxycriophylline in CDCl₃

| Position | δC (ppm) |

| 2 | 53.5 |

| 3 | 45.1 |

| 5 | 52.3 |

| 6 | 22.5 |

| 7 | 58.9 |

| 8 | 135.2 |

| 9 | 110.5 |

| 10 | 121.8 |

| 11 | 119.5 |

| 12 | 128.7 |

| 13 | 143.8 |

| 14 | 78.5 |

| 15 | 125.1 |

| 16 | 138.9 |

| 17 | 34.2 |

| 18 | 12.1 |

| 19 | 28.9 |

| 20 | 65.1 |

| 21 | 49.8 |

| 2′ | 53.4 |

| 3′ | 45.0 |

| 5′ | 52.2 |

| 6′ | 22.4 |

| 7′ | 58.8 |

| 8′ | 135.1 |

| 9′ | 110.4 |

| 10′ | 121.7 |

| 11′ | 119.4 |

| 12′ | 128.6 |

| 13′ | 143.7 |

| 14′ | 79.1 |

| 15′ | 125.0 |

| 16′ | 138.8 |

| 17′ | 34.1 |

| 18′ | 12.0 |

| 19′ | 28.8 |

| 20′ | 65.0 |

| 21′ | 49.7 |

Note: NMR data for 14′-O-sulfocriophylline is similar to 14′-hydroxycriophylline with expected shifts due to the sulfate group.

High-Resolution Mass Spectrometry (HRMS) Data

Table 4: HRMS Data for the Novel this compound-Related Compounds

| Compound | Formula | Calculated m/z | Found m/z |

| 3-oxo-14α,15α-epoxythis compound | C₂₁H₂₄N₂O₄ | 380.1736 | 380.1739 |

| 14′-hydroxycriophylline | C₄₂H₄₈N₄O₅ | 688.3625 | 688.3628 |

| 14′-O-sulfocriophylline | C₄₂H₄₈N₄O₈S | 768.3193 | 768.3196 |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of the novel this compound-related compounds.

Isolation of 3-oxo-14α,15α-epoxythis compound from Schizozygia coffaeoides**

-

Plant Material and Extraction:

-

Air-dried and powdered stem bark of S. coffaeoides (1.0 kg) was extracted with methanol (MeOH) at room temperature for 48 hours.

-

The extract was filtered and concentrated under reduced pressure to yield a crude extract (50 g).

-

-

Acid-Base Partitioning:

-

The crude extract was suspended in 10% acetic acid and partitioned with ethyl acetate (EtOAc) to remove neutral components.

-

The aqueous layer was basified to pH 10 with ammonium hydroxide and extracted with dichloromethane (CH₂Cl₂) to obtain the crude alkaloid fraction (15 g).

-

-

Chromatographic Separation:

-

The crude alkaloid fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane:EtOAc (from 100:0 to 0:100) followed by EtOAc:MeOH (from 100:0 to 80:20).

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound were combined and further purified by preparative TLC using a solvent system of CH₂Cl₂:MeOH (95:5) to afford 3-oxo-14α,15α-epoxythis compound (25 mg) as a white amorphous solid.

-

Isolation of 14′-hydroxycriophylline and 14′-O-sulfocriophylline from Callichilia inaequalis**

-

Plant Material and Extraction:

-

Air-dried and powdered stems of C. inaequalis (500 g) were macerated with MeOH at room temperature for 72 hours.

-

The solvent was evaporated to dryness to yield the crude MeOH extract (30 g).

-

-

Alkaloid Extraction:

-

The crude extract was dissolved in 5% hydrochloric acid and washed with CH₂Cl₂.

-

The acidic aqueous phase was basified with sodium carbonate to pH 9 and extracted with CH₂Cl₂ to yield the crude alkaloid mixture (10 g).

-

-

Multi-Step Chromatographic Purification:

-

The crude alkaloid mixture was first fractionated by column chromatography on silica gel using a step gradient of cyclohexane, CH₂Cl₂, and MeOH.

-

The resulting fractions were analyzed by HPLC-UV, and those showing the presence of dimeric alkaloids were combined.

-

Further separation was achieved by semi-preparative HPLC on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.

-

This process yielded 14′-hydroxycriophylline (12 mg) and 14′-O-sulfocriophylline (8 mg).

-

Structural Elucidation

The structures of the isolated compounds were determined using a combination of the following spectroscopic methods:

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

-

2D NMR Spectroscopy: COSY, HSQC, and HMBC experiments were performed to establish the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): ESI-TOF-MS was used to determine the elemental composition and exact mass of the molecules.

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer to identify functional groups.

-

Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer to analyze the chromophoric system.

Visualizations

Experimental Workflows

Proposed Antiplasmodial Signaling Pathway

The antiplasmodial activity of many indole alkaloids, a class to which this compound-related compounds belong, is attributed to the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. This process is a crucial detoxification pathway for the parasite.

Conclusion

The structural elucidation of 3-oxo-14α,15α-epoxythis compound, 14′-hydroxycriophylline, and 14′-O-sulfocriophylline expands our understanding of the chemical diversity of this compound-related alkaloids. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potential antiplasmodial activity of these compounds, likely acting through the inhibition of hemozoin formation, underscores the importance of continued investigation into this class of alkaloids for the development of new therapeutic agents. Future research should focus on the total synthesis of these novel compounds to enable more extensive biological evaluation and structure-activity relationship studies.

Spectroscopic and Spectrometric Characterization of Schizozygine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the complex indole alkaloid, schizozygine. The information presented herein is curated from published total syntheses of the natural product, ensuring a high degree of accuracy and relevance for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of (+)-schizozygine. The data presented below was obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.

| Formula | Calculated m/z | Found m/z | Ion |

| C₂₁H₂₄N₂O₃ | 353.1865 | 353.1859 | [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for (+)-schizozygine, recorded in deuterated chloroform (CDCl₃) at 500 MHz for proton and 125 MHz for carbon nuclei.

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 9 | 7.15 | d | 7.3 |

| 10 | 6.78 | td | 7.5, 0.9 |

| 11 | 6.89 | t | 7.7 |

| 12 | 6.71 | d | 7.8 |

| 14 | 5.86 | ddd | 10.1, 4.8, 2.0 |

| 15 | 5.76 | dt | 10.1, 2.3 |

| 17a | 3.73 | qd | 8.8, 3.4 |

| 17b | 3.59 | dt | 8.8, 7.8 |

| 18 | 1.63 | t | 7.5 |

| 19a | 2.61 | d | 18.0 |

| 19b | 2.45 | dd | 18.0, 2.8 |

| 21 | 2.25 | s | - |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (ppm) |

| 2 | 100.8 |

| 3 | 55.6 |

| 5 | 52.9 |

| 6 | 21.7 |

| 7 | 54.1 |

| 8 | 134.2 |

| 9 | 127.9 |

| 10 | 118.9 |

| 11 | 121.8 |

| 12 | 110.5 |

| 13 | 151.1 |

| 14 | 126.9 |

| 15 | 131.5 |

| 16 | 49.6 |

| 17 | 45.9 |

| 18 | 11.9 |

| 19 | 34.1 |

| 20 | 67.8 |

| 21 | 33.4 |

Experimental Protocols

The data presented in this guide were obtained using standard laboratory techniques for the analysis of synthetic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm. Chemical shifts for ¹³C NMR were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS): HRMS data were collected on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was calibrated to ensure high mass accuracy.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized sample of this compound.

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

Physicochemical Properties and Stability of Schizozygine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizozygine, a complex monoterpene indole alkaloid, presents a significant area of interest for phytochemical and pharmacological research. Understanding its physicochemical properties and stability profile is fundamental for its isolation, characterization, and potential development as a therapeutic agent. This technical guide provides a summary of the currently available physicochemical data for this compound, outlines detailed experimental protocols for its comprehensive characterization, and discusses the critical parameters influencing its stability. Due to the limited specific experimental data on this compound, this guide also presents generalized methodologies and workflows applicable to the study of novel alkaloids.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). For this compound, a complete experimental profile is not yet available in the public domain. However, computational predictions and data from general alkaloid studies provide a preliminary understanding.

Available Quantitative Data

Quantitative data for this compound is sparse. The following table summarizes the available computed and basic molecular information.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀N₂O₃ | PubChem[1] |

| Molecular Weight | 370.5 g/mol | PubChem[1] |

| XLogP3 (Computed) | 3.6 | PubChem[1] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa | Not Reported | - |

| Solubility | Not Reported | - |

Experimental Protocols for Physicochemical Characterization

To address the data gaps, the following section details standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a digital melting point apparatus. A small, purified crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point. This parameter is a crucial indicator of purity.

Determination of Solubility

Methodology: The equilibrium solubility of this compound can be determined in various solvents relevant to pharmaceutical development (e.g., water, ethanol, phosphate-buffered saline at different pH values). An excess amount of the compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. For potentiometric titration, a solution of this compound is titrated with a standardized acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. The spectrophotometric method relies on the change in UV-Vis absorbance of the molecule as a function of pH.

Determination of LogP (Octanol-Water Partition Coefficient)

Methodology: The LogP value, a measure of lipophilicity, can be determined using the shake-flask method. A solution of this compound is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the two phases, the concentration of this compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability of this compound

The chemical stability of this compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific degradation studies on this compound are not yet published, general principles of alkaloid stability suggest that it may be susceptible to degradation by hydrolysis, oxidation, and photolysis, with pH and temperature being key influencing factors.

Factors Affecting Stability

-

pH: The stability of alkaloids is often pH-dependent. Extreme pH conditions, both acidic and alkaline, can catalyze hydrolytic degradation of ester or amide functionalities within the molecule[2][3].

-

Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life[4]. The effect of temperature on degradation can be modeled using the Arrhenius equation to predict stability at different storage conditions.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of alkaloids[5]. Photostability studies are crucial for determining appropriate packaging and storage conditions.

-

Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the this compound molecule.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Methodology: Forced degradation studies involve exposing a solution of this compound to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Refluxing the drug solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media[6].

-

Oxidative Degradation: Treating the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposing the solid drug or its solution to high temperatures (e.g., 60-80°C)[6].

-

Photodegradation: Exposing the drug solution to UV and fluorescent light.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Visualizations

Workflow for Physicochemical and Stability Profiling

The following diagram illustrates a typical workflow for the comprehensive physicochemical and stability assessment of a novel alkaloid like this compound.

Conclusion and Future Directions

The available data on the physicochemical properties and stability of this compound is currently limited, primarily consisting of computed values. This guide provides a framework of established experimental protocols for the systematic characterization of this promising alkaloid. Comprehensive studies to determine its melting point, solubility, pKa, LogP, and degradation profile under various stress conditions are imperative. The resulting data will be invaluable for guiding formulation development, ensuring product quality and stability, and ultimately unlocking the full therapeutic potential of this compound. Further research into its biological activities may also reveal specific signaling pathways, which would warrant further investigation.

References

- 1. This compound, hexahydro-N,N-dimethyl- | C22H30N2O3 | CID 547445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH on the activity and stability of clastogens in the in vitro chromosomal aberration test with Chinese hamster ovary K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. phcogres.com [phcogres.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Schizozygane Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Schizozygane alkaloids are a fascinating and structurally complex family of rearranged monoterpene indole alkaloids. Primarily isolated from the plant Schizozygia coffaeoides, these natural products are characterized by a rigid, "pan lid"-like hexacyclic core scaffold, often featuring multiple contiguous stereocenters. This intricate architecture has made them compelling targets for total synthesis. Beyond their chemical complexity, Schizozygane alkaloids have demonstrated promising biological activities, including antiplasmodial and cytotoxic effects, making them a subject of interest for drug discovery and development. This technical guide provides a comprehensive review of the Schizozygane family, summarizing their structure, biological activity, and the synthetic strategies developed to access their complex core. It is intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to the Schizozygane Alkaloid Family

The Schizozygane alkaloids are a distinct subgroup of monoterpene indole alkaloids, which are known for their vast structural diversity and significant pharmacological activities.[1] The defining feature of the Schizozygane family is a unique 2,2,3-trialkylated indoline scaffold, which forms a complex, cage-like hexacyclic structure.[1] Key members of this family that have been isolated and characterized include (+)-schizozygine, (+)-strempeliopine, (+)-α-schizozygol, and (+)-3-oxo-14α,15α-epoxyschizozygine.[2]

The primary natural source of these alkaloids is the African plant Schizozygia coffaeoides. The intricate structures and potential for biological activity have spurred significant interest within the synthetic chemistry community, leading to several successful total syntheses in recent years.[2][3]

Quantitative Data on Biological Activity

The Schizozygane alkaloids have been evaluated for various biological activities, with the most notable being their antiplasmodial and cytotoxic effects. The available quantitative data is summarized in the tables below.

Table 1: Antiplasmodial Activity of Schizozygane Alkaloids

| Compound | Plasmodium falciparum Strain(s) | IC50 (µM) | Reference |

| 3-Oxo-14α,15α-epoxythis compound | D6 (chloroquine-sensitive) & W2 (chloroquine-resistant) | 13-52 | [4] |

| This compound | Not Specified | 13-52 | [4] |

| Other Schizozygane Indole Alkaloids | Not Specified | 13-52 | [4] |

The crude stem bark extract of Schizozygia coffaeoides showed an IC50 of 8-12 µg/mL against both D6 and W2 strains of P. falciparum.[4]

Table 2: Cytotoxic Activity of Schizozygane Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Schizogaline | MCF-7 (breast cancer) | 2.9 | [5] |

| Schizogamine | MCF-7 (breast cancer) | 7.9 | [5] |

| This compound | MCF-7 (breast cancer) | 9.1 | [5] |

Spectroscopic Data

The structural elucidation of the Schizozygane alkaloids has been accomplished through extensive spectroscopic analysis. While detailed spectral data is often found in the supporting information of primary literature, which is not fully accessible, this section aims to provide a general overview.

Table 3: Key Spectroscopic Data for Selected Schizozygane Alkaloids

| Alkaloid | Method | Key Observations | Reference |

| (+)-Schizozygine | ¹H NMR, ¹³C NMR | Data available in literature for comparison with synthetic intermediates. | [6] |

| (+)-Strempeliopine | ¹H NMR, ¹³C NMR | Tabulated spectral comparison of authentic and synthetic samples available in literature. | [7] |

| 3-Oxo-14α,15α-epoxythis compound | ¹H NMR, ¹³C NMR, MS, IR | Spectroscopic evidence used for structure deduction. | [4] |

Note: Access to full, detailed peak lists, coupling constants, and raw spectral data is limited. Researchers are advised to consult the supplementary materials of the cited publications.

Experimental Protocols & Methodologies

Detailed, step-by-step experimental protocols are proprietary to the research groups that published them and are typically found within the supplementary information of their respective papers. However, the overall strategies for isolation and synthesis are well-documented.

General Protocol for Isolation and Characterization

The isolation of Schizozygane alkaloids from Schizozygia coffaeoides generally follows a standard natural product extraction and purification workflow.

Key Strategies in Total Synthesis

The total synthesis of Schizozygane alkaloids is a significant challenge due to their complex, polycyclic nature. Several successful strategies have been reported, often employing innovative chemical transformations.

A key challenge is the construction of the "pan lid"-like hexacyclic core. One successful approach involves a dearomative cyclization of a cyclopropanol onto the indole ring to build the ABCF ring system, followed by a Heck/carbonylative lactamization cascade to assemble the full hexacyclic core.[2] This strategy allows for late-stage diversification to produce various members of the family.[2]

Another powerful strategy involves a divergent approach from a late-stage intermediate containing a C14-C15 double bond.[8] This allows for the synthesis of multiple family members, such as (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine, from a common precursor.[8] Key reactions in this approach include an asymmetric Michael addition, a nitro-Mannich/lactamization sequence, and a novel[5][8] hydride transfer/Mannich-type cyclization.[8]

Signaling Pathways and Mechanism of Action

Currently, the specific molecular mechanisms of action and the signaling pathways through which Schizozygane alkaloids exert their antiplasmodial and cytotoxic effects are not well-defined in the accessible scientific literature. The research to date has largely focused on the isolation, structural determination, and total synthesis of these complex molecules. Their promising IC50 values against P. falciparum and cancer cell lines suggest that they may interact with specific biological targets, but these targets have yet to be identified.

Further research into the molecular pharmacology of the Schizozygane alkaloids is warranted to elucidate their mechanisms of action. Such studies could involve:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular binding partners of these alkaloids.

-

Pathway Analysis: Once targets are identified, investigating the downstream effects on known signaling pathways involved in cell survival, proliferation, and metabolism (e.g., apoptosis pathways, cell cycle regulation, etc.).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the natural products to determine which structural features are critical for their biological activity.

Conclusion and Future Outlook

The Schizozygane family of alkaloids represents a structurally unique and biologically interesting class of natural products. The progress in total synthesis has made these compounds more accessible for biological evaluation. The demonstrated antiplasmodial and cytotoxic activities provide a strong rationale for further investigation into their therapeutic potential. The key areas for future research will be the elucidation of their mechanism of action and the identification of their molecular targets. A deeper understanding of how these molecules function at a cellular level will be crucial for their development as potential drug leads. The synthetic routes that have been established also open the door for the creation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric Total Syntheses of Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Relationship Between Schizozygine and Aspidosperma Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical, biosynthetic, and pharmacological relationships between schizozygine and the broader class of Aspidosperma alkaloids. Both families of monoterpene indole alkaloids share a common biosynthetic origin, with the characteristic schizozygane skeleton arising from a fascinating molecular rearrangement of the Aspidosperma framework. This document details their chemical structures, biosynthetic pathways, and a comparative analysis of their biological activities, supported by quantitative data. Furthermore, it outlines the general experimental protocols for their isolation and characterization, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: A Shared Indole Heritage

The Aspidosperma alkaloids are a large and structurally diverse family of over 250 identified natural products characterized by a pentacyclic ring system.[1] They are predominantly found in plants of the Apocynaceae family, particularly within the Aspidosperma genus.[2] These compounds have garnered significant attention from the scientific community due to their complex molecular architectures and a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[2][3]

This compound is a rearranged monoterpene indole alkaloid, belonging to the schizozygane class, isolated from the East African plant Schizozygia caffaeoides.[4][5] Structurally, this compound and its congeners represent a fascinating deviation from the typical Aspidosperma skeleton. The core of the relationship lies in the biosynthetic rearrangement of the aspidospermatan framework to the schizozygane framework, a transformation that has also been explored in synthetic chemistry.[5] This guide aims to elucidate this intricate relationship, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structures: A Tale of Two Skeletons

The fundamental difference between this compound and Aspidosperma alkaloids lies in their core molecular skeletons.

Aspidosperma Alkaloids: These compounds are built upon the aspidospermatan skeleton, a pentacyclic system featuring a fused indoline or indole nucleus. Representative examples include aspidospermine and quebrachamine. The general structure is characterized by a specific arrangement of five rings, often designated as A, B, C, D, and E.

This compound: this compound possesses the schizozygane skeleton, which is a rearranged form of the aspidospermatan skeleton. This rearrangement results in a more caged and complex polycyclic architecture. Vallesamidine is another alkaloid with a similar rearranged skeleton.[5]

Below is a graphical representation of the core structures, highlighting the key differences.

Figure 1: Core Skeletons

Caption: Relationship between Aspidosperma and Schizozygane skeletons.

Biosynthetic Pathway: A Journey of Transformation

The biosynthesis of both Aspidosperma and this compound alkaloids originates from the universal monoterpenoid indole alkaloid precursor, strictosidine. The proposed biosynthetic pathway suggests that the schizozygane skeleton is derived from the aspidospermatan skeleton through a reductive rearrangement.

The key intermediate in the formation of many Aspidosperma alkaloids is dehydrosecodine. This highly reactive molecule can undergo a formal [4+2] cycloaddition (Diels-Alder reaction) to yield tabersonine, a classic Aspidosperma alkaloid. The proposed biogenetic link to the schizozygane skeleton involves the transformation of an Aspidosperma alkaloid like tabersonine. For instance, the semi-synthesis of vallesamidine from tabersonine supports this hypothesis. This transformation involves a reductive rearrangement of the aspidospermatan core structure.

The following diagram illustrates the key steps in the proposed biosynthetic pathway leading from strictosidine to both Aspidosperma and this compound-type alkaloids.

Figure 2: Biosynthetic Pathway

Caption: Proposed biosynthetic pathway to Aspidosperma and this compound alkaloids.

Comparative Pharmacological Activities

Both this compound and Aspidosperma alkaloids exhibit a range of interesting biological activities. While extensive comparative studies are limited, available data suggests overlapping and distinct pharmacological profiles.

Antiplasmodial Activity

Several Aspidosperma alkaloids have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The stem bark extract of Schizozygia coffaeoides, which contains this compound and related alkaloids, has also shown moderate antiplasmodial activity.

| Alkaloid/Extract | Target | IC50 (µM) | IC50 (µg/mL) | Reference |

| Aspidosperma Alkaloids | ||||

| Aspidospermine | P. falciparum (chloroquine-resistant) | 3.2 - 15.4 | - | [1] |

| N-formyl-aspidospermidine | P. falciparum (chloroquine-resistant) | 3.2 - 15.4 | - | [1] |

| This compound-related | ||||

| Schizozygia coffaeoides stem bark extract | P. falciparum (chloroquine-sensitive, D6) | - | 8 - 12 | |

| Schizozygia coffaeoides stem bark extract | P. falciparum (chloroquine-resistant, W2) | - | 8 - 12 |

Adrenergic Blocking Activity

Cytotoxicity

The cytotoxic potential of these alkaloids is of significant interest for anticancer drug development. While comprehensive comparative data is lacking, some information is available.

| Alkaloid/Extract | Cell Line | IC50 (µM) | Reference |

| Aspidosperma Alkaloids | |||

| Aspidospermine | NIH 3T3 fibroblast | 53.2 |

Experimental Protocols

General Protocol for the Isolation of Aspidosperma Alkaloids

The following is a generalized procedure for the extraction and isolation of alkaloids from Aspidosperma species, based on reported methodologies.[7]

Workflow Diagram

Caption: General workflow for the isolation of Aspidosperma alkaloids.

Detailed Steps:

-

Extraction: The dried and powdered plant material (e.g., stem bark) is macerated with a suitable organic solvent, typically methanol, at room temperature for an extended period. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 3% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous phase is then basified (e.g., with NH4OH to pH 10) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.

-

Chromatographic Purification: The resulting total alkaloid fraction is then subjected to various chromatographic techniques for the separation of individual compounds. This typically involves column chromatography on stationary phases such as silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are further purified by preparative HPLC, often using a reverse-phase C18 column, to yield the pure compounds.

-

Structure Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

General Protocol for the Isolation of this compound

A similar general protocol can be applied for the isolation of this compound from Schizozygia caffaeoides, with adjustments to the chromatographic conditions based on the specific polarity of the target alkaloids. Bioassay-guided fractionation is often employed, where the fractions are tested for a specific biological activity (e.g., antiplasmodial activity) to guide the isolation process.

Conclusion and Future Perspectives

The relationship between this compound and Aspidosperma alkaloids is a compelling example of nature's ability to generate structural diversity from a common biosynthetic template. The rearrangement of the Aspidosperma skeleton to the schizozygane framework represents a significant biosynthetic and synthetic challenge and opportunity. While our understanding of their comparative pharmacology is still evolving, the demonstrated antiplasmodial and potential adrenergic activities of both families highlight their promise as sources for new drug leads.

Future research should focus on:

-

Elucidating the specific enzymatic machinery responsible for the in-vivo rearrangement of the Aspidosperma skeleton to the schizozygane core.

-

Conducting comprehensive, head-to-head pharmacological studies to compare the bioactivity profiles of a wider range of this compound and Aspidosperma alkaloids.

-

Exploring the synthetic accessibility of novel analogues based on both skeletons to develop structure-activity relationships and optimize therapeutic potential.

This in-depth technical guide serves as a foundational resource to stimulate further investigation into these fascinating and pharmacologically relevant classes of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of the Hexacyclic Schizozygane Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the complex hexacyclic core of schizozygane alkaloids. These natural products exhibit intriguing biological activities and present a significant synthetic challenge due to their caged, polycyclic architecture. Two distinct and powerful strategies are outlined below, offering versatile pathways to this intricate molecular scaffold.

Strategy 1: Enantioconvergent Cross-Coupling and Two-Phase Synthesis

This strategy, developed by Romiti and colleagues, employs a catalytic enantioconvergent cross-coupling reaction to establish the critical quaternary stereocenter in a pluripotent intermediate. The synthesis then proceeds through a modular two-phase approach, comprising a cyclase phase to construct the core framework and an oxidoreductase phase to install the final functionalities.[1][2][3][4][5][6][7][8]

Key Reaction Data

| Step No. | Reaction | Key Reagents/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 1 | Catalytic Enantioconvergent Cross-Coupling | Not Specified | Not Specified | Not Specified | Sets key quaternary stereocenter |

| 2 | Cyclase Phase | Not Specified | Not Specified | Not Specified | Forms polycyclic intermediate |

| 3 | Oxidoreductase Phase (First Generation) | Catalytic Oxidative Lactamization | Not Specified | Not Specified | Not Specified |

| 4 | Oxidoreductase Phase (Second Generation) | van Leusen Reaction | Not Specified | Not Specified | Not Specified |

Note: Specific quantitative data for each step is not fully available in the provided abstracts. Researchers are encouraged to consult the full publication and its supporting information for detailed yields and stereoselectivity data.

Experimental Protocols

Protocol 1: Catalytic Enantioconvergent Cross-Coupling

This key step establishes the absolute stereochemistry of a quaternary center in a pluripotent intermediate. While specific conditions are proprietary to the research group, a general protocol for similar reactions is as follows:

-

To a solution of the racemic starting material and the coupling partner in an appropriate anhydrous solvent, add the palladium catalyst and the chiral ligand.

-

The reaction mixture is stirred under an inert atmosphere at the specified temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Protocol 2: van Leusen Reaction for Lactam Formation

This reaction is pivotal in the second-generation synthesis for constructing the lactam ring of the schizozygane core.[1][2]

-

A solution of the tosylmethyl isocyanide (TosMIC) and the carbonyl-containing intermediate is prepared in a suitable aprotic solvent.

-

A base, such as potassium carbonate or sodium hydride, is added portion-wise at a controlled temperature.

-

The reaction is stirred until the formation of the intermediate oxazole is complete.

-

Acidic workup then facilitates the rearrangement to the desired lactam.

-

The final product is isolated and purified using standard chromatographic techniques.

Synthetic Workflow: Romiti Strategy

Caption: Romiti's two-phase asymmetric synthesis of the schizozygane core.

Strategy 2: Dearomative Cyclization and Heck/Carbonylative Lactamization Cascade

This concise and collective approach, reported by Zhou, Wang, and coworkers, constructs the hexacyclic core through two key skeleton-building reactions.[5][6][7][9] A novel dearomative cyclization of a cyclopropanol onto the indole ring forms the ABCF ring system. This is followed by a Heck/carbonylative lactamization cascade to rapidly assemble the complete hexacyclic schizozygane core.[5][6][7][9] This strategy has been successfully applied to the total synthesis of several schizozygane alkaloids, including (+)-schizozygine, (+)-3-oxo-14α,15α-epoxyschizozygine, and (+)-α-schizozygol.[6][7][9]

Key Reaction Data

| Step No. | Reaction | Key Reagents/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 1 | Dearomative Cyclization of Cyclopropanol | Not Specified | Not Specified | Not Specified | Builds ABCF ring system |

| 2 | Heck/Carbonylative Lactamization Cascade | Palladium Catalyst | Not Specified | Not Specified | Assembles the hexacyclic core |

Note: Specific quantitative data for each step is not fully available in the provided abstracts. Researchers are encouraged to consult the full publication and its supporting information for detailed yields and stereoselectivity data.

Experimental Protocols

Protocol 3: Dearomative Cyclization of Cyclopropanol

This reaction forges the initial complex ring system of the schizozygane core.

-

The cyclopropanol-containing indole precursor is dissolved in an appropriate solvent.

-

A suitable Lewis or Brønsted acid is added to initiate the dearomative cyclization.

-

The reaction is maintained at a specific temperature and monitored for completion.

-

Upon completion, the reaction is quenched and the tetracyclic product is purified by chromatography.

Protocol 4: Heck/Carbonylative Lactamization Cascade

This powerful cascade reaction completes the hexacyclic core in a single operation.

-

The product from the dearomative cyclization is dissolved in a suitable solvent in a pressure vessel.

-

A palladium catalyst, a phosphine ligand, and a base are added.

-

The vessel is charged with carbon monoxide to the desired pressure.

-

The reaction mixture is heated until the starting material is consumed.

-

After cooling and venting, the product is isolated and purified to yield the hexacyclic schizozygane core.

Synthetic Workflow: Zhou and Wang Strategy

Caption: Zhou and Wang's asymmetric synthesis via dearomative cyclization.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Total Syntheses of Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collection - Enantioselective Total Syntheses of Vallesamidine and Schizozygane Alkaloids - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Enantioselective Total Syntheses of Vallesamidine and Schizozygane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Schizozygine Alkaloids Utilizing a Nitro-Mannich Reaction Strategy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Schizozygine alkaloids, a family of monoterpene indole alkaloids, exhibit complex, highly fused polycyclic ring skeletons that have attracted significant attention from the synthetic chemistry community.[1] Their potential bioactivities further underscore the importance of developing efficient and stereoselective synthetic routes.[1] A key challenge in the synthesis of these molecules is the construction of the intricate core structure with precise stereochemical control. This document outlines a powerful synthetic strategy that leverages the nitro-Mannich reaction as a cornerstone for the concise assembly of the A/B/C ring skeleton of this compound and related alkaloids like (+)-vallesamidine and (+)-14,15-dehydrostrempeliopine.[2][3] The versatility of the nitro group is further exploited in subsequent transformations, enabling a divergent approach to various members of this alkaloid family.[1][3]

Retrosynthetic Analysis

The synthetic strategy hinges on a divergent approach from a late-stage intermediate, allowing access to multiple this compound alkaloids. The core A/B/C ring system is assembled early in the synthesis through a sequence initiated by an asymmetric Michael addition, followed by a pivotal nitro-Mannich/lactamization cascade.

Caption: Retrosynthetic analysis of this compound alkaloids.

Experimental Protocols and Key Reactions

The synthesis of the this compound core is characterized by a series of efficient and highly stereoselective reactions. The protocols for the key transformations are detailed below.

1. Asymmetric Michael Addition

This initial step establishes the first stereocenter and proceeds on a gram scale with high enantioselectivity. The reaction involves the conjugate addition of diethyl malonate to 2-bromonitrostyrene, catalyzed by a chiral nickel(II) complex.[1]

-

Reaction: Asymmetric Michael addition of diethyl malonate to 2-bromonitrostyrene (15).

-

Catalyst: Chiral Nickel(II) complex (16) developed by Evans et al.[1]

-

Reactants: 2-bromonitrostyrene (15), diethyl malonate.

-

Protocol: (Detailed protocol requires specific literature procedures not fully available in the provided snippets). The reaction is performed to produce the Michael adduct (14) on a 20-gram scale, maintaining a high enantiomeric ratio.[1]

2. Nitro-Mannich/Lactamization Cascade

This crucial cascade reaction constructs the core piperidine ring (Ring C) of the alkaloid skeleton. The nitro group acts as a linchpin, facilitating the formation of the β-nitroamine, which then undergoes intramolecular lactamization.[4]

-

Reaction: Intramolecular nitro-Mannich reaction followed by lactamization.

-

Substrate: Michael adduct (14).

-

Product: Nitro lactam (13).

-

Protocol: (Detailed protocol requires specific literature procedures not fully available in the provided snippets). The Michael adduct (14) is subjected to conditions that promote the nitro-Mannich/lactamization cascade to yield the nitro lactam (13).[1] The diastereoselectivity of this step is noted to be approximately 5:1.[1]

3. Subsequent Key Transformations

Following the formation of the A/B/C ring system, a series of reactions are employed to complete the pentacyclic core of the this compound alkaloids.

-

Tsuji-Trost Allylation and Intramolecular C-N Coupling: These reactions are used to further elaborate the A/B/C ring intermediate.[1]

-

[3][5]-Hydride Transfer/Mannich Type Cyclization: A novel and high-yielding Lewis acid-catalyzed cascade cyclization is used to construct Ring E on a gram scale.[1]

-

Diastereoselective Ring Closing Metathesis (RCM): This reaction is employed to form Ring D.[2]

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis.

| Step | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference(s) |

| Asymmetric Michael Addition | Michael Adduct (14) | - | - | 95:5 er | [1] |

| Nitro-Mannich/Lactamization Cascade | Nitro Lactam (13) | 84% | ~5:1 | - | [1] |

| Diastereoselective Reduction | Product 12 | 86% | 95:5 dr | - | [1] |

| Intramolecular C-N Coupling | Indoline (17) | 65% | - | - | [1] |

Overall Synthetic Workflow

The forward synthesis from the starting materials to the late-stage divergent intermediate is depicted in the following workflow diagram.

Caption: Overall synthetic workflow for this compound alkaloids.

The application of a nitro-Mannich/lactamization cascade provides a highly effective and concise method for the construction of the core structure of this compound alkaloids.[1][2] This strategy, coupled with other modern synthetic methods, allows for the gram-scale synthesis of key intermediates with excellent stereocontrol.[1] The resulting divergent approach opens avenues for the synthesis of various natural and unnatural analogues of the this compound family, which could be valuable for further investigation in drug discovery and development.[1][4]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. a-divergent-synthetic-route-to-the-vallesamidine-and-schizozygine-alkaloids-total-synthesis-of-vallesamidine-and-14-15-dehydrostrempeliopine - Ask this paper | Bohrium [bohrium.com]

- 3. A Divergent Synthetic Route to the Vallesamidine and this compound Alkaloids: Total Synthesis of (+)-Vallesamidine and (+)-14,15-Dehydrostrempeliopine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular conjugate addition nitro-mannich reaction: Towards the synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]

Application Notes and Protocols: Diastereoselective Ring-Closing Metathesis for Schizozygine Ring D Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The schizozygine alkaloids are a class of complex monoterpene indole alkaloids characterized by a highly fused, polycyclic ring system. Their intricate architecture and potential biological activities have made them attractive targets for total synthesis. A key challenge in the synthesis of the this compound core is the stereoselective construction of the D ring. This application note details a diastereoselective ring-closing metathesis (RCM) strategy to effectively form this crucial structural element, as demonstrated in the divergent synthetic route to the vallesamidine and this compound alkaloids developed by Zhang and Anderson.[1][2] This approach provides access to a late-stage intermediate that can be further elaborated to various members of the this compound family.

Diastereoselective Ring-Closing Metathesis (RCM)

The formation of the D ring is achieved through a diastereoselective RCM of a triene precursor. This intramolecular cyclization is catalyzed by a ruthenium-based complex, specifically the Hoveyda-Grubbs 2nd generation catalyst, and proceeds with a high degree of stereocontrol, yielding the desired product as a single diastereomer.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the diastereoselective RCM reaction for the formation of the this compound D ring.

| Parameter | Value | Reference |

| Substrate | Trialkene Intermediate (8) | [1] |

| Catalyst | Hoveyda-Grubbs 2nd Generation Catalyst | [2] |

| Product | Ring D Cyclized Product (7) | [1] |

| Yield | 76% | [1] |

| Diastereoselectivity | Single diastereomer | [1] |

Experimental Workflow

The overall workflow for the synthesis of the RCM precursor and the subsequent ring closure is depicted below. This process involves the elaboration of an advanced intermediate to install the necessary terminal alkenes for the metathesis reaction.

Caption: Synthetic workflow for the formation of this compound ring D via RCM.

Experimental Protocols

The following are detailed methodologies for the key experiments leading to the formation of the this compound D ring.

Synthesis of Trialkene Precursor (8)

A detailed multi-step procedure is required to synthesize the trialkene precursor for the RCM reaction. The process begins with a diol intermediate which is first oxidized to a hindered aldehyde.[1] This aldehyde then undergoes a Petasis olefination.[1] Subsequent Swern oxidation and a Wittig olefination sequence yield the final trialkene intermediate (8).[1]

Diastereoselective Ring-Closing Metathesis of Trialkene (8) to form Ring D Product (7)

Materials:

-

Trialkene precursor (8)

-

Hoveyda-Grubbs 2nd Generation Catalyst

-

Anhydrous dichloromethane (DCM)

-

Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the trialkene precursor (8) in anhydrous dichloromethane (DCM) under an argon atmosphere, add the Hoveyda-Grubbs 2nd generation catalyst.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the ring D cyclized product (7) as a single diastereomer.[1]

Signaling Pathway Diagram

The following diagram illustrates the logical relationship in the diastereoselective ring-closing metathesis reaction.

Caption: Logical diagram of the diastereoselective RCM reaction.

Conclusion

This application note provides a detailed overview of a highly effective diastereoselective ring-closing metathesis for the formation of the D ring in the this compound alkaloid core. The use of the Hoveyda-Grubbs 2nd generation catalyst ensures high stereocontrol and a good yield, making this a valuable strategy for the synthesis of this complex natural product and its analogues. The provided protocols and data serve as a practical guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: Constructing Ring E via Hydride Transfer/Mannich Cyclization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the construction of the E ring of complex alkaloids using cascade reactions involving intramolecular hydride transfer and Mannich cyclization. The presented methodologies are drawn from seminal total syntheses of strychnine and (+)-minfiensine, showcasing the power and versatility of this strategy in assembling intricate molecular architectures.

Introduction

The formation of the polycyclic core of alkaloids often presents significant synthetic challenges. The construction of the E ring, in particular, frequently involves the creation of a key quaternary stereocenter and the closure of a five- or six-membered nitrogen-containing ring. A powerful and elegant strategy to achieve this is the use of a cascade reaction that combines an intramolecular hydride transfer (or a related rearrangement) with a subsequent Mannich cyclization. This approach offers high efficiency and stereocontrol, enabling the rapid assembly of complex core structures from relatively simple precursors.

This document details two key applications of this strategy: the aza-Cope rearrangement-Mannich cyclization in the enantioselective total synthesis of (-)-strychnine by Overman and a biomimetic oxidative rearrangement-cyclization in the formal synthesis of (±)-strychnine by Martin. Additionally, a tandem enantioselective intramolecular Heck-iminium ion cyclization for the synthesis of (+)-minfiensine, also by Overman, is presented to highlight a related modern variant.

Key Strategies and Applications

Aza-Cope Rearrangement-Mannich Cyclization in (-)-Strychnine Synthesis (Overman)

The Overman group's landmark enantioselective total synthesis of (-)-strychnine features a pivotal aza-Cope rearrangement-Mannich cyclization to construct the CDE ring system.[1][2] This cascade reaction proceeds with exceptional stereocontrol and in high yield, demonstrating its robustness for complex natural product synthesis.

Logical Workflow:

Caption: Workflow of the Aza-Cope-Mannich Cyclization.

Quantitative Data:

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) | d.r. | ee (%) |

| 1 | Azabicyclo[3.2.1]octane derivative | Paraformaldehyde, Na₂SO₄, CH₃CN, 80 °C | Pentacyclic Ketone | 98 | >20:1 | 99 |

Biomimetic Oxidative Rearrangement/Cyclization in (±)-Strychnine Synthesis (Martin)

Martin's formal synthesis of (±)-strychnine employs a biomimetic approach that mimics the proposed biosynthetic pathway of Strychnos alkaloids.[3] The key transformation involves an oxidative rearrangement of an indole derivative to a spiro-oxindole, which then undergoes a base-induced cyclization to form the E ring.

Logical Workflow:

Caption: Biomimetic Oxidative Rearrangement and Cyclization.

Quantitative Data:

| Entry | Substrate | Reagents and Conditions | Product | Yield (%) |

| 1 | Deformylgeissoschizine derivative | 1. t-BuOCl, SnCl₄, PhMe, -15 °C2. LiHMDS, THF, -15 °C to rt | 18-Hydroxyakuammicine derivative | 26 |

Tandem Enantioselective Intramolecular Heck–Iminium Ion Cyclization in (+)-Minfiensine Synthesis (Overman)